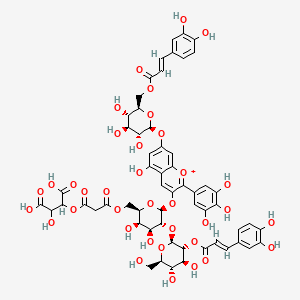
Anemone blue anthocyanin 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anemone blue anthocyanin 4 is an anthocyanidin glycoside.
科学研究应用
Chemical Structure and Stability
Anemone blue anthocyanin 4 is characterized by its acylated structure, which enhances its stability compared to non-acylated anthocyanins. The presence of aromatic organic acids contributes to maintaining the blue color under varying pH conditions, making it a subject of interest for colorant applications in food and cosmetics .
Applications in Food Science
Natural Colorant : this compound can be utilized as a natural food colorant. Its stability and vibrant hue make it suitable for incorporation into beverages, confectioneries, and dairy products. Research indicates that anthocyanins can replace synthetic dyes, aligning with consumer preferences for natural ingredients .
Antioxidant Properties : Anthocyanins are known for their antioxidant capabilities. Studies have shown that this compound exhibits significant free radical scavenging activity, which can contribute to the preservation of food products and enhance their health benefits .
Pharmaceutical Applications
Therapeutic Potential : The antioxidant properties of this compound extend to potential therapeutic applications. Research suggests that it may play a role in reducing oxidative stress-related diseases, including cardiovascular diseases and certain cancers. Its anti-inflammatory properties further support its use in pharmaceutical formulations aimed at managing chronic diseases .
Drug Delivery Systems : The ability of anthocyanins to form complexes with metal ions may be harnessed in drug delivery systems. This property allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability when administered .
Biotechnology and Genetic Engineering
Genetic Modification for Color Enhancement : Advances in biotechnology have enabled the genetic modification of plants to enhance the production of this compound. For instance, researchers have successfully modified Phalaenopsis orchids to produce delphinidin-based anthocyanins through the introduction of specific genes, leading to the development of blue-colored flowers .
Co-pigmentation Studies : Recent studies have explored the interaction between this compound and co-pigments, revealing insights into how these interactions can stabilize color under various environmental conditions. This research has implications for breeding programs aimed at developing new flower varieties with enhanced coloration .
Case Studies
属性
分子式 |
C58H59O36+ |
|---|---|
分子量 |
1332.1 g/mol |
IUPAC 名称 |
2-[3-[[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C58H58O36/c59-17-34-42(72)46(76)52(92-38(68)8-4-21-2-6-26(61)29(64)10-21)58(89-34)94-53-47(77)44(74)36(19-85-39(69)16-40(70)93-51(55(82)83)49(79)54(80)81)91-57(53)88-33-15-24-27(62)13-23(14-32(24)87-50(33)22-11-30(65)41(71)31(66)12-22)86-56-48(78)45(75)43(73)35(90-56)18-84-37(67)7-3-20-1-5-25(60)28(63)9-20/h1-15,34-36,42-49,51-53,56-59,72-79H,16-19H2,(H9-,60,61,62,63,64,65,66,67,68,71,80,81,82,83)/p+1/t34-,35-,36-,42-,43-,44+,45+,46+,47+,48-,49?,51?,52-,53-,56-,57-,58+/m1/s1 |
InChI 键 |
QSILDJSBWRMWKU-HFDUDUOVSA-O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
手性 SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)OC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















